molecular formula C19H20N4O7 B11016638 (4,5-Dimethoxy-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

(4,5-Dimethoxy-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11016638
M. Wt: 416.4 g/mol
InChI Key: ZFKHNWFAWUGHLB-UHFFFAOYSA-N
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Description

(4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, nitro, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 4-(4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Ethanol or acetone

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy groups can be demethylated using boron tribromide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Boron tribromide, anhydrous conditions

    Substitution: Nitric acid, sulfuric acid, halogenating agents

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Demethylated derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperazino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-DIMETHOXY-2-NITROPHENYL)-(4-METHYLPHENYL)METHANONE
  • (4,5-DIMETHOXY-2-NITROPHENYL)METHANOL
  • 1,2-DIMETHYL-4-NITROBENZENE

Uniqueness

Compared to similar compounds, (4,5-DIMETHOXY-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both nitro and piperazino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H20N4O7

Molecular Weight

416.4 g/mol

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H20N4O7/c1-29-17-11-15(16(23(27)28)12-18(17)30-2)19(24)21-9-7-20(8-10-21)13-3-5-14(6-4-13)22(25)26/h3-6,11-12H,7-10H2,1-2H3

InChI Key

ZFKHNWFAWUGHLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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